S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Brand Name: Vulcanchem
CAS No.: 137915-13-0
VCID: VC20751615
InChI: InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
SMILES: C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
Molecular Formula: C13H18N2O2S2
Molecular Weight: 298.4 g/mol

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine

CAS No.: 137915-13-0

Cat. No.: VC20751615

Molecular Formula: C13H18N2O2S2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine - 137915-13-0

CAS No. 137915-13-0
Molecular Formula C13H18N2O2S2
Molecular Weight 298.4 g/mol
IUPAC Name (2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid
Standard InChI InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
Standard InChI Key XMEUXBMTQJJHED-NSHDSACASA-N
Isomeric SMILES C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator